N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially making it a multi-targeted agent.
Mode of Action
Thiazole derivatives are known to exhibit various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.
Biochemical Pathways
These could include pathways related to inflammation, cellular growth and proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s thiazole core and its various substituents likely influence its pharmacokinetic properties, potentially affecting its bioavailability and distribution within the body .
Result of Action
These could include changes to cell growth and proliferation, inflammation, and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .
Preparation Methods
The synthesis of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a piperidine catalyst . Industrial production methods may include microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzothiazole derivatives such as:
2-arylbenzothiazoles: Known for their anti-cancer and anti-inflammatory properties.
Benzothiazole-2-carboxamides: These compounds exhibit significant antimicrobial activity.
Benzothiazole-2-thiols: Used in the development of dyes and as corrosion inhibitors.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(13-5-7-15-16(11-13)25-10-9-24-15)22-20-21-18-14-4-2-1-3-12(14)6-8-17(18)26-20/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDCHERGUANHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.